molecular formula C11H12N2O4 B107922 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid CAS No. 19555-48-7

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No. B107922
CAS RN: 19555-48-7
M. Wt: 236.22 g/mol
InChI Key: RQSZZLSHECUEDX-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, also known as 5-NPA, is an organic compound with a wide range of applications in the scientific community. It is a nitrobenzoic acid derivative and is commonly used in chemical synthesis and pharmaceutical research. 5-NPA is a valuable tool for scientists as it has been used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Coordination Polymers and Complexes

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid and its derivatives have been explored in the synthesis of coordination polymers and metal-organic frameworks. For example, a study by Ma, Guo, and Qin (2014) discusses the creation of a 2D cobalt(II) complex using a similar compound, 3-nitro-5-(pyridin-4-yl)benzoic acid, under hydrothermal conditions. This complex exhibits an interesting two-dimensional network structure and is stable up to 420°C (Ma, Guo, & Qin, 2014). Another study by Zhong et al. (2008) involves reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates, resulting in several coordination polymers with unique architectures and potential applications in fluorescent emission and magnetic properties (Zhong et al., 2008).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds derived from this compound have been a subject of interest. For instance, Yapo et al. (2010) explored the molecular structure of Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, noting specific conformational characteristics and weak π-π interactions (Yapo et al., 2010). Chesna et al. (2017) investigated a co-crystal structure of benzoic acid and l-proline, highlighting the hydrogen-bonded network formed (Chesna et al., 2017).

Organocatalysis and Chemical Synthesis

The role of pyrrolidin-1-yl derivatives in chemical synthesis and catalysis is another area of research. Mitchell et al. (2006) describe the use of 5-Pyrrolidin-2-yltetrazole as an effective organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones (Mitchell et al., 2006). Chandrasekhar et al. (2010) synthesized a new hydroxyphthalimide-coupled triazole-pyrrolidine derivative, showcasing its efficiency as an organocatalyst in asymmetric Michael addition reactions in water (Chandrasekhar et al., 2010).

Substituent Effects and Molecular Properties

Research on substituent effects and molecular properties involving pyrrolidin-1-yl benzoic acids is also notable. Weringa and Janssen (2010) compared the acidity and other properties of benzoic acids and nitrobenzenes substituted with pyrrolidino or piperidino groups (Weringa & Janssen, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 .

properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZZLSHECUEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369382
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19555-48-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 100 ml pyrrolidine. A cooling bath was applied as necessary during the addition. After the addition was complete, the reaction was heated on a steam bath for three hours, cooled, poured into ice water and made acidic with concentrated HCl until precipitation of product was complete. Recrystallization from ethanol gave 19.4 grams 5-nitro-2-(1-pyrrolidinyl)benzoic acid. m.p. = 224°-266° C dec. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-(1-pyrrolidinyl)benzoic acid. m.p. = 205°-208° C dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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